

Spectroscopic Profile of 2-Aminooctanedioic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminooctanedioic acid

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Introduction

2-Aminooctanedioic acid, also known as α -aminosuberic acid, is a dicarboxylic alpha-amino acid.^[1] Its structure, featuring both amino and carboxyl functional groups, makes it a subject of interest in peptide synthesis and as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the available spectroscopic data for **2-Aminooctanedioic acid** and its derivatives, outlines relevant experimental protocols, and presents a logical workflow for its analysis.

While experimental spectroscopic data for the parent **2-Aminooctanedioic acid** is not readily available in public databases, this guide presents data for closely related derivatives and analogous compounds to provide a representative spectroscopic profile.

Spectroscopic Data

The following sections summarize the key spectroscopic data pertinent to the characterization of **2-Aminooctanedioic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental data for **2-Aminooctanedioic acid** is scarce, the following tables present ^1H and ^{13}C NMR data for a representative derivative, Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate, which shares the same carbon backbone.

Table 1: ^1H NMR Spectroscopic Data for a **2-Aminooctanedioic Acid** Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |
|---------------------------------|--------------|-------------|---|
| 5.03 | d | 1H | NH |
| 4.28 | m | 1H | H-2 |
| 3.74 | s | 3H | OCH ₃ (of ester group, if present) |
| 2.19 | t | 2H | H-7 |
| 1.78 | m | 1H | H-3a |
| 1.61-1.54 | m | 3H | H-3b, H-6 |
| 1.44 | s | 18H | C(CH ₃) ₃ (Boc groups) |
| 1.35-1.33 | m | 4H | H-4, H-5 |

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl₃. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Table 2: ^{13}C NMR Spectroscopic Data for a **2-Aminooctanedioic Acid** Derivative

| Chemical Shift (δ) ppm | Assignment (Proposed) |
|---------------------------------|--|
| 173.4, 173.1 | C-1, C-8 (Carbonyls) |
| 155.4 | Carbonyl (Boc group) |
| 80.0, 79.8 | C(CH ₃) ₃ (Boc groups) |
| 53.3 | C-2 |
| 52.2 | OCH ₃ (of ester group, if present) |
| 35.3 | C-7 |
| 32.6 | C-3 |
| 28.6, 28.3, 28.1 | C(CH ₃) ₃ (Boc groups), C-6 |
| 24.9, 24.8 | C-4, C-5 |

Note: Data is for Di-tert-butyl (2S)-2-(tert-butoxycarbonylamino)octanedioate in CDCl₃. The presence of protecting groups (Boc) and esterification will significantly influence chemical shifts compared to the parent amino acid.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **2-Aminooctanedioic acid** is not available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted FT-IR Absorption Bands for **2-Aminooctanedioic Acid**

| Wavenumber (cm ⁻¹) | Functional Group | Vibration Mode |
|--------------------------------|--------------------------------|-----------------------|
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3100-3000 (broad) | N-H (Amino Acid Zwitterion) | Stretching |
| 2950-2850 | C-H (Alkyl) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1630 | N-H (Amino Acid Zwitterion) | Bending |
| ~1580 | COO ⁻ (Carboxylate) | Asymmetric Stretching |
| ~1410 | COO ⁻ (Carboxylate) | Symmetric Stretching |

Note: In the solid state, amino acids typically exist as zwitterions, which influences the positions of the amine and carboxylate bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While specific experimental data for **2-Aminooctanedioic acid** is not directly provided, the mzCloud database contains 191 mass spectra for this compound.[2] For illustrative purposes, data for the closely related 2-Aminooctanoic acid is presented below.

Table 4: Illustrative Mass Spectrometry Data for 2-Aminooctanoic Acid

| m/z | Relative Intensity (%) | Assignment (Proposed) |
|----------|------------------------|--|
| 160.1339 | 100 | [M+H] ⁺ |
| 114.2202 | High | [M+H - H ₂ O - CO] ⁺ |
| 97.1019 | Moderate | Further fragmentation |

Note: This data is for 2-Aminooctanoic acid and serves as an example. The fragmentation pattern for **2-Aminooctanedioic acid** would differ due to the second carboxylic acid group.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH). For larger proteins or peptides, concentrations of 0.3-0.5 mM are typical.^[3]
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
- **¹H NMR Acquisition:**
 - Acquire a 1D proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.
- **¹³C NMR Acquisition:**
 - Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and longer relaxation times of ¹³C.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

FT-IR Spectroscopy Protocol

- **Sample Preparation:**

- Solid State: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- Solution: A thin film of the sample solution can be cast onto an IR-transparent window (e.g., CaF_2).^[4]
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of $4000\text{--}400\text{ cm}^{-1}$.

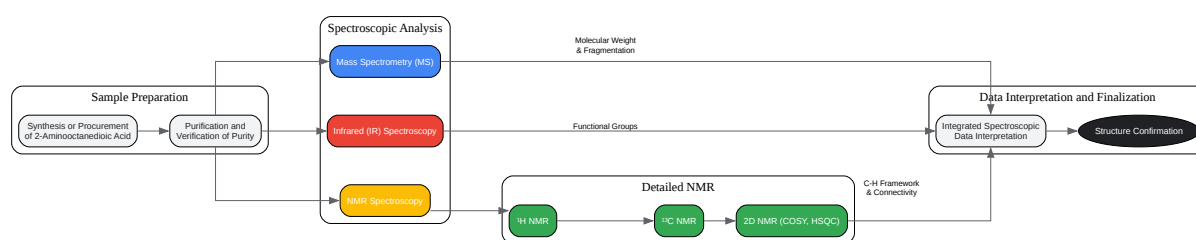
Mass Spectrometry Protocol

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with the ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for Electrospray Ionization - ESI).
- Instrumentation: Utilize a mass spectrometer equipped with an appropriate ion source (e.g., ESI or MALDI) and mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
 - Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions. This provides structural information.^[5]

- **Data Analysis:** Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions. This data can be compared to databases or used for de novo structure elucidation.

Workflow and Logical Relationships

The spectroscopic analysis of **2-Aminooctanedioic acid** typically follows a logical progression to confirm its identity and structure.



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A logical workflow for the spectroscopic analysis of **2-Aminooctanedioic acid**.

This workflow begins with obtaining a pure sample, followed by parallel spectroscopic analyses. Mass spectrometry confirms the molecular weight, IR spectroscopy identifies the key functional groups, and a suite of NMR experiments elucidates the detailed molecular structure. The data from all techniques are then integrated to confirm the identity and structure of **2-Aminooctanedioic acid**.

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References

- 1. 2-Aminooctanedioic acid | C₈H₁₅NO₄ | CID 77937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – 2 Aminooctanedioic acid [mzcloud.org]
- 3. nmr-bio.com [nmr-bio.com]
- 4. longdom.org [longdom.org]
- 5. mzCloud | re3data.org [re3data.org]
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